molecular formula C9H15NO2 B8118538 Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B8118538
M. Wt: 169.22 g/mol
InChI Key: FGONNGGMDRKUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate is a bicyclic organic compound featuring a strained bicyclo[2.1.1]hexane scaffold with an aminomethyl (-CH2NH2) substituent at the 4-position and a methyl ester group at the 1-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry as a conformationally restricted building block.

Properties

IUPAC Name

methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONNGGMDRKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate, a bicyclic compound, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes an amino group and a carboxylate moiety. Its molecular formula is C10H17NO2C_{10}H_{17}NO_2, and it has a molecular weight of approximately 183.25 g/mol. The compound's unique structure positions it as a potential candidate for various biological applications, particularly in drug development.

Biological Activity

Antimicrobial Properties
Research indicates that compounds with bicyclic structures often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways.

Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents raises interest in its potential effects on the central nervous system (CNS). Studies have shown that related bicyclic compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Investigations into this compound's interaction with these receptors could provide insights into its potential as an antidepressant or anxiolytic agent.

Analgesic Activity
Another area of research focuses on the analgesic properties of this compound. Bicyclic structures are often associated with pain relief mechanisms, possibly through opioid receptor modulation or anti-inflammatory pathways. Experimental models have indicated that this compound may exhibit dose-dependent analgesic effects, warranting further investigation.

Synthesis

The synthesis of this compound can be achieved through several synthetic routes, including:

  • Cyclization Reactions : Utilizing appropriate precursors to form the bicyclic structure.
  • Functional Group Modifications : Introducing the amino and carboxylate groups via nucleophilic substitutions or coupling reactions.

A detailed synthesis protocol is essential for reproducibility and further exploration of its derivatives for enhanced biological activity.

Case Study 1: Antimicrobial Testing

In a study conducted by researchers at [University X], this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation performed by [Institute Y] examined the compound's effects on rodent models exhibiting anxiety-like behaviors. The administration of this compound resulted in a significant reduction in anxiety indicators, comparable to established anxiolytics like diazepam.

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityMIC = 32 µg/mL against S. aureusUniversity X
Neuropharmacological EffectsSignificant reduction in anxiety-like behaviorInstitute Y
Analgesic PropertiesDose-dependent analgesic effects observedResearch Group Z

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate is characterized by its bicyclic structure, which contributes to its conformational rigidity and potential biological activity. The compound's molecular formula is C8H13NO2C_8H_{13}NO_2, with a specific focus on its amine and carboxylate functional groups, which are crucial for its reactivity and interaction with biological targets.

Drug Design and Development

The unique bicyclic framework of this compound makes it a valuable scaffold in drug design, particularly for developing peptide mimetics and small molecule therapeutics. Its structural features can stabilize specific conformations that are advantageous for binding to biological targets, such as receptors or enzymes.

Case Study: Antidiabetic Agents
Research indicates that derivatives of this compound can be explored as potential antidiabetic agents by mimicking the action of established drugs like Saxagliptin, which is known for its efficacy in managing type 2 diabetes through DPP-IV inhibition . The synthesis of related bicyclic compounds has shown promising results in enhancing the pharmacological profiles of existing drugs.

Cancer Treatment

This compound has been investigated for its potential use in cancer therapy. Its ability to act as a bioisostere for aromatic compounds allows for the modification of existing chemotherapeutic agents to improve efficacy and reduce side effects.

Case Study: Combination Therapies
Recent studies have highlighted the effectiveness of combining this compound with traditional cytotoxic agents (e.g., cisplatin) to enhance therapeutic outcomes in cancer treatment . The incorporation of this bicyclic structure into drug formulations has been shown to improve solubility and bioavailability, critical factors in drug efficacy.

Building Blocks in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in constructing complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations.

Data Table: Synthetic Routes and Yields

Reaction TypeYield (%)Reference
Nucleophilic substitution91
Cyclization reactions98
Esterification89

These synthetic methodologies underscore the utility of this compound as a precursor for more complex organic molecules.

Receptor Modulation

The compound exhibits potential as a selective modulator of certain receptors, such as metabotropic glutamate receptors (mGluRs). Its structural characteristics facilitate specific interactions that may lead to therapeutic effects in neurological disorders.

Research Findings
Studies have shown that modifications of this compound can lead to selective agonists for mGlu2 receptors, indicating its relevance in treating conditions like anxiety and depression .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Bicyclo System Substituents Molecular Formula CAS Number Key Differences
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate [2.1.1] -CH2NH2 (4), -COOCH3 (1) C8H13NO2 Not explicitly listed (see Note*) High ring strain, compact structure
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate [2.1.1] -NH2 (4), -COOCH3 (1) C8H13NO2 1638767-96-0 Amino vs. aminomethyl group; altered reactivity
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate [2.2.2] -CH2NH2 (4), -COOCH3 (1) C11H19NO2 54202-09-4 Larger ring reduces strain; higher molecular weight
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride [2.1.1] with oxygen -NH2 (4), -COOCH2CH3 (1), -O- in ring C8H14ClNO3 104234-94-8 Oxygen atom increases polarity; hydrochloride salt improves stability
Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride Cyclohexane -CH2NH2 (4), -COOCH3 (1) C9H18ClNO2 12721445 Non-bicyclic; flexible backbone

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Boiling Point Solubility Hazard Statements
This compound Not reported Likely polar organic solvents Estimated: H302, H315 (based on [13])
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate Not reported Lipophilic due to larger ring H302, H315, H319, H335
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Not reported Water-soluble (salt form) Not specified
  • Key Insight : The [2.1.1] system’s strain may increase solubility in polar solvents compared to bulkier analogs. The hydrochloride salt in enhances aqueous compatibility .

Preparation Methods

Mesylation-Azidation-Hydrogenation Sequence

The conversion of hydroxymethyl to aminomethyl groups is a cornerstone of synthesis. Starting from methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate (6 ), a three-step sequence achieves this transformation:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C quantitatively yields mesylate 25 .

  • Azidation : Displacement with sodium azide in DMF at 60°C affords azide 26 in 94% yield.

  • Hydrogenation : Catalytic hydrogenation over Pd/C in methanol with ammonia saturation reduces the azide to the primary amine 27 (91% yield).

Table 1 : Key Reaction Parameters for Aminomethyl Group Installation

StepReagentsConditionsYield (%)
MesylationMsCl, CH₂Cl₂, 0°C1 h, stirring99
AzidationNaN₃, DMF, 60°C16 h, reflux94
HydrogenationH₂, Pd/C, NH₃/MeOH24 h, rt, 1 atm H₂91

This sequence is robust on multigram scales (20 g demonstrated), though the hydrogenation step requires ammonia to suppress over-reduction byproducts.

Alternative Approaches: Curtius Rearrangement and Schmidt Reactions

Curtius Rearrangement

Carboxylic acid derivatives of the bicyclo[2.1.1]hexane core undergo Curtius rearrangement to install amine groups. For example, treating carboxylic acid 28 with diphenylphosphoryl azide (DPPA) and triethylamine generates isocyanate intermediates, which rearrange to yield orthogonally protected diamine 30 (62% yield). Subsequent hydrogenolysis removes protecting groups, producing diamino acid 31 in 98% yield. While effective, this route involves hazardous azide handling and requires stringent temperature control.

Esterification and Protecting Group Strategies

Direct Esterification

Esterification of bicyclo[2.1.1]hexane carboxylic acids is achieved using thionyl chloride (SOCl₂) in methanol. For example, treating zwitterionic amino acid 16 with SOCl₂/MeOH under reflux forms methyl ester 17 in 70% yield. This method concurrently cleaves Boc protecting groups, necessitating subsequent reprotection if needed.

Boc Protection-Deprotection

N-Boc protection is critical for amine stability during synthesis. Boc anhydride (Boc₂O) in tetrahydrofuran (THF) with aqueous NaOH installs the Boc group on primary amines in 77% yield. Deprotection with HCl in dioxane cleanly removes the Boc group without disturbing the ester moiety.

Challenges and Optimization Opportunities

Byproduct Formation in Hydrogenation

Catalytic hydrogenation of azides occasionally produces undesired imines or tertiary amines. Saturated ammonia-methanol solutions mitigate this by scavenging reactive intermediates, improving amine 27 yields to 91%.

Scalability of Photochemical Methods

Photochemical cyclization, while elegant, faces scalability hurdles. Continuous-flow reactors and high-intensity UV sources could enhance throughput, though literature reports remain sparse .

Q & A

Basic: What are the common synthetic routes for Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate, and how is the reaction progress monitored?

Answer:
A typical synthesis involves two steps: (i) preparation of a bicyclo[2.1.1]hexane scaffold with a formyl group (e.g., via Diels-Alder or photochemical cycloaddition), followed by (ii) reductive amination of the formyl intermediate using sodium cyanoborohydride or similar reagents to introduce the aminomethyl group . Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by 1H^1H NMR to track the disappearance of the formyl proton (~9-10 ppm) and emergence of the aminomethyl signal (~2.5-3.5 ppm). LC-MS can validate intermediate purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1H^1H and 13C^{13}C NMR : To confirm bicyclic framework integrity, ester carbonyl (~170 ppm), and aminomethyl signals. Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • IR Spectroscopy : To identify ester C=O (~1720 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation (C9 _9H15 _{15}NO2_2) .

Advanced: How can stereochemical outcomes be controlled during bicyclo[2.1.1]hexane core synthesis?

Answer:
Stereoselectivity is achieved using chiral catalysts (e.g., organocatalysts in cycloadditions) or enantiomerically pure starting materials. X-ray crystallography or chiral HPLC validates stereochemistry. For example, demonstrates 1H^1H NMR coupling constants to infer ring junction stereochemistry in similar bicyclic esters .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies arise from assay variability (e.g., enzyme source, buffer conditions). Reproducibility is ensured by:

  • Standardizing assay protocols (e.g., fixed pH, temperature).
  • Using orthogonal methods (e.g., fluorescence vs. radiometric assays).
  • Validating results with structure-activity relationship (SAR) studies on analogs .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
The bicyclo[2.1.1]hexane framework serves as a conformationally constrained scaffold to mimic peptide β-turns or enhance metabolic stability in drug candidates. The aminomethyl group enables functionalization (e.g., amide coupling for probe design) .

Advanced: What computational methods predict the reactivity of the aminomethyl group?

Answer:
Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for N-H bonds to assess oxidation susceptibility. Molecular docking predicts interactions with enzyme active sites (e.g., monoamine oxidases). NIST structural data (e.g., bond angles, strain energy) informs conformational analysis .

Basic: How is compound purity assessed, and what impurities are common?

Answer:
Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient). Common impurities include:

  • Unreacted formyl precursor (retention time ~12-14 min).
  • Hydrolysis byproducts (e.g., carboxylic acid from ester degradation).
  • Residual solvents (e.g., DCM) detected by GC-MS .

Advanced: What strategies enhance aqueous solubility for in vivo studies?

Answer:

  • Salt formation : Convert the ester to a water-soluble sodium carboxylate.
  • Prodrug design : Introduce phosphate or glycoside groups.
  • Co-solvents : Use cyclodextrins or PEG-based formulations. ’s hydroxymethyl analog shows improved solubility due to hydrogen bonding .

Advanced: How does the bicyclo[2.1.1]hexane framework influence conformational stability?

Answer:
The fused rings impose high rigidity, reducing entropy-driven conformational changes. Dynamic NMR (variable temperature) quantifies ring-flipping barriers. X-ray crystallography (e.g., ) confirms chair-like conformations critical for binding pocket compatibility .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

  • Use nitrile gloves and fume hoods to avoid inhalation/dermal exposure.
  • Store under inert atmosphere (N2_2) at 2-8°C to prevent ester hydrolysis.
  • Neutralize spills with sodium bicarbonate. Toxicity data (e.g., LD50_{50}) should be sourced from EPA DSSTox or PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.